BenchChemオンラインストアへようこそ!

(D-Phe12)-Bombesin

GPCR pharmacology Receptor binding assays Ligand affinity

Stereospecific D-Phe12 substitution at position 12 converts bombesin from a potent agonist (BB2 EC50 35.9 pM) into a competitive antagonist with exclusive bombesin receptor binding—zero cross-reactivity at substance P or other GPCRs. Validated human BB2 IC50 of 18.2 nM (Ki 4.7 μM) ensures unambiguous GRP/BB2 signaling dissection in cancer, pancreatic, and neuroendocrine studies. Procure the prototypical single-substitution antagonist for definitive HTS controls and in vivo behavioral pharmacology.

Molecular Formula C74H112N22O18S
Molecular Weight 1629.9 g/mol
Cat. No. B13390752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Phe12)-Bombesin
Molecular FormulaC74H112N22O18S
Molecular Weight1629.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4
InChIInChI=1S/C74H112N22O18S/c1-37(2)29-50(93-65(106)46(19-14-27-81-74(79)80)90-67(108)48(20-23-55(75)97)91-66(107)47-22-25-58(100)86-47)64(105)83-35-59(101)88-54(33-57(77)99)72(113)92-49(21-24-56(76)98)68(109)95-53(32-42-34-82-44-18-13-12-17-43(42)44)69(110)85-40(7)63(104)96-61(39(5)6)73(114)84-36-60(102)87-52(31-41-15-10-9-11-16-41)71(112)94-51(30-38(3)4)70(111)89-45(62(78)103)26-28-115-8/h9-13,15-18,34,37-40,45-54,61,82H,14,19-33,35-36H2,1-8H3,(H2,75,97)(H2,76,98)(H2,77,99)(H2,78,103)(H,83,105)(H,84,114)(H,85,110)(H,86,100)(H,87,102)(H,88,101)(H,89,111)(H,90,108)(H,91,107)(H,92,113)(H,93,106)(H,94,112)(H,95,109)(H,96,104)(H4,79,80,81)
InChIKeyNXZVGUQLNAVPLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Phe12 Bombesin for Sale: CAS 108437-87-2, a Selective GRP/BB2 Receptor Antagonist Peptide for Research Procurement


(D-Phe12)-Bombesin (CAS 108437-87-2) is a 14-amino acid synthetic peptide analog of the amphibian tetradecapeptide bombesin, characterized by the stereospecific substitution of L-phenylalanine with D-phenylalanine at position 12, which functionally converts the peptide from an agonist into a competitive bombesin receptor antagonist [1]. As a member of the [D-Phe12]bombesin analogue class, it is recognized as the first and only class of bombesin receptor antagonists that interact exclusively with the bombesin receptor without cross-reactivity to other receptor systems [2]. This compound serves as a critical pharmacological tool for dissecting gastrin-releasing peptide (GRP)/BB2 receptor-mediated signaling in cancer biology, gastrointestinal physiology, and neuroscience research [3].

Why (D-Phe12)-Bombesin Cannot Be Substituted by Other Bombesin Analogs: A Guide for Scientific Procurement


Generic substitution of bombesin receptor ligands is scientifically unsound because the functional outcome—agonism versus antagonism—is exquisitely sensitive to stereochemistry and the physicochemical properties of the residue at position 12. While bombesin itself acts as a potent agonist with an EC50 of 35.9 pM at the human BB2 receptor [1], the D-Phe12 modification abolishes intrinsic activity and confers competitive antagonist properties, albeit with a 10,000-fold reduction in receptor affinity [2]. Even closely related D-amino acid substitutions at this position produce drastically different pharmacological profiles: D-Trp12 yields an inactive analog, D-Tyr12 is 100-fold less potent as an antagonist, and D-Arg12 or D-Pal12 unexpectedly produce weak agonists rather than antagonists [2]. This structure-activity relationship (SAR) fragility means that purchasing a generic bombesin receptor antagonist without verifying the exact stereochemical substitution at position 12 risks introducing an unintended agonist or an inactive compound into experimental systems, fundamentally compromising data integrity and reproducibility [3].

Quantitative Evidence Guide: How (D-Phe12)-Bombesin Differs from Bombesin, [D-Phe12,Leu14]-Bombesin, and Other GRPR Antagonists


Receptor Binding Affinity: (D-Phe12)-Bombesin vs. Bombesin and [D-Phe12,Leu14]-Bombesin

The D-Phe12 modification results in a 10,000-fold reduction in receptor binding affinity compared to the endogenous agonist bombesin, a critical trade-off for achieving antagonism. Specifically, [D-Phe12]-Bombesin exhibits a Ki of 4.7 μM for the bombesin receptor . In contrast, the dual-substituted analog [D-Phe12,Leu14]-Bombesin demonstrates higher affinity with an IC50 of 2 μM in rat brain binding assays . This 2.35-fold difference in binding potency directly influences experimental design, as the single D-Phe12 substitution offers a distinct affinity window that may be preferable for certain competitive binding studies where the higher potency of the Leu14 variant could confound interpretation.

GPCR pharmacology Receptor binding assays Ligand affinity

Functional Antagonism: Inhibition of Bombesin-Stimulated Amylase Release

In a standardized functional assay using guinea pig pancreatic acini, (D-Phe12)-Bombesin, [D-Phe12,Leu14]-Bombesin, and [Tyr4,D-Phe12]-Bombesin all demonstrate equivalent functional antagonism, inhibiting bombesin-stimulated amylase release with an IC50 of 4 μM [1]. Critically, none of these analogs stimulate amylase release when administered alone, confirming their pure antagonist profile in this system [1]. The inhibition is competitive, as demonstrated by Schild plot analysis yielding slopes of 1.0 [1]. While the potency is identical across these D-Phe12-containing analogs, the single substitution (D-Phe12)-Bombesin represents the minimal structural modification required to achieve full antagonism, offering a chemically simpler tool for structure-activity relationship studies.

Exocrine secretion Pancreatic acinar cells Functional assays

Antagonist Potency at Human BB2 Receptor: (D-Phe12)-Bombesin vs. GRP Agonist

In a human recombinant BB2 receptor aequorin assay measuring calcium mobilization, (D-Phe12)-Bombesin exhibits an antagonist IC50 of 18.2 nM against the reference agonist gastrin-releasing peptide (GRP) [1]. This value is approximately 220-fold more potent than the IC50 observed in the guinea pig pancreatic acinar functional assay (4 μM), highlighting the critical importance of assay system and species context in evaluating antagonist potency . In the same assay, the endogenous agonist GRP displays an EC50 of 35.9 pM, underscoring the high potency of the natural ligand and the functional shift from agonism to antagonism conferred by the D-Phe12 substitution [1].

Human GPCR assays Calcium flux Recombinant receptor pharmacology

Receptor Specificity: Exclusive Bombesin Receptor Interaction vs. Broad-Spectrum Antagonists

A defining feature of the [D-Phe12]bombesin analog class is its exclusive interaction with the bombesin receptor. In competitive binding studies, (D-Phe12)-Bombesin and its analogs inhibit binding of 125I-[Tyr4]bombesin but do not inhibit binding of 125I-labeled substance P, demonstrating a lack of cross-reactivity with the substance P (NK1) receptor system [1]. Furthermore, these analogs do not alter stimulation by substance P or other agonists acting through non-bombesin receptors in functional assays [1]. This contrasts with certain substance P analog-derived bombesin antagonists (e.g., spantide, [D-Arg1,D-Trp7,9,Leu11]substance P), which exhibit broader receptor interaction profiles. While it has been noted that [D-Phe12]BN antagonists bind to both NMB- and GRP-preferring receptor subtypes [2], the critical differentiation lies in their exclusive confinement to the bombesin receptor family rather than off-target interactions with unrelated GPCRs.

Receptor selectivity Off-target pharmacology Experimental specificity

Structure-Activity Relationship: D-Phe12 vs. Other Position 12 Substitutions

A systematic SAR study of position 12 substitutions in [Leu14]bombesin revealed that antagonist activity is exquisitely dependent on the stereochemistry and electronic properties of the aromatic moiety. The D-Phe12 substitution produces an antagonist with a 10,000-fold decrease in affinity relative to the agonist bombesin [1]. In stark contrast, substitution with D-Trp12 yields a completely inactive analog, while D-Tyr12 results in a weak antagonist that is 100-fold less potent than D-Phe12 [1]. The addition of an electron-donating group (p-hydroxy in D-Tyr12) causes a 30-fold decrease in antagonist activity, whereas an electron-withdrawing group (D-Cpa12) produces only a minimal decrease [1]. Most strikingly, substitution with basic residues such as D-Arg12 or D-Pal12 unexpectedly converts the analog into a weak agonist rather than an antagonist [1]. These data demonstrate that the D-Phe12 substitution occupies a unique and narrow chemical space that is essential for antagonist activity.

Peptide SAR Stereochemistry Antagonist design

Best Application Scenarios for (D-Phe12)-Bombesin Procurement in Academic and Pharmaceutical Research


Mechanistic Dissection of GRP/BB2 Receptor Signaling in Cancer Cell Proliferation Assays

Procure (D-Phe12)-Bombesin for use as a competitive antagonist in cancer cell lines expressing GRP/BB2 receptors (e.g., small cell lung cancer, prostate cancer, pancreatic cancer) to validate receptor-specific effects on proliferation, migration, or survival pathways such as MAPK/ERK and PKC. The exclusive bombesin receptor interaction profile [1] ensures that observed effects are not confounded by off-target activity at substance P or other GPCRs, a critical advantage over broader-spectrum antagonists. Based on human BB2 receptor antagonist IC50 data (18.2 nM) [2], researchers should employ concentrations in the 10-100 nM range for recombinant systems or 1-10 μM for native tissue preparations .

Validation of Bombesin/GRP-Mediated Exocrine Secretion in Pancreatic Acinar Cell Studies

Utilize (D-Phe12)-Bombesin as the reference bombesin receptor antagonist in guinea pig pancreatic acinar cell preparations to study the role of bombesin-like peptides in regulating amylase secretion. The well-characterized IC50 of 4 μM for inhibiting bombesin-stimulated amylase release [1][2] provides a validated benchmark for experimental design and data interpretation. This compound is particularly suited for studies investigating the relative contributions of GRP-preferring (BB2) versus NMB-preferring (BB1) receptor subtypes to exocrine pancreatic function, given its binding profile .

Central Nervous System Bombesin Receptor Pharmacology and Feeding Behavior Studies

Procure (D-Phe12)-Bombesin for central administration studies in rodent models to investigate the role of bombesin/GRP receptors in feeding behavior, satiety signaling, and related neuroendocrine responses. The compound is centrally active in vivo [1] and has been validated in brain slice binding assays with an IC50 of approximately 2 μM [2]. For studies requiring a tool that effectively blocks bombesin-mediated suppression of food intake, note that the [D-Phe12,Leu14] variant is more extensively validated for this specific application , but (D-Phe12)-Bombesin remains the prototypical single-substitution antagonist for comparative SAR studies in behavioral neuroscience.

High-Throughput Screening (HTS) Assay Development and Validation for BB2 Receptor Antagonist Discovery

Employ (D-Phe12)-Bombesin as a reference antagonist control in HTS campaigns targeting the human BB2 receptor. The validated IC50 of 18.2 nM in the human BB2 aequorin calcium flux assay [1] provides a robust benchmark for Z'-factor calculations and assay quality control. Given the moderate affinity (Ki = 4.7 μM) [2] and well-defined SAR profile , this compound serves as an ideal lower-potency control for establishing assay windows and validating that screening hits exceed the performance of first-generation peptide antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-Phe12)-Bombesin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.